molecular formula C16H20N4OS B2420628 3-(5-(isopropylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole CAS No. 852144-41-3

3-(5-(isopropylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole

Cat. No.: B2420628
CAS No.: 852144-41-3
M. Wt: 316.42
InChI Key: DBFVXZXSGFSLBI-UHFFFAOYSA-N
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Description

3-(5-(isopropylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole is a complex organic compound that features a triazole ring fused to an indole structure

Properties

IUPAC Name

3-[4-(2-methoxyethyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4OS/c1-11(2)22-16-19-18-15(20(16)8-9-21-3)13-10-17-14-7-5-4-6-12(13)14/h4-7,10-11,17H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBFVXZXSGFSLBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN=C(N1CCOC)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(isopropylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the triazole ring through cyclization reactions, followed by the introduction of the indole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis or catalytic processes may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-(5-(isopropylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

3-(5-(isopropylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in drug discovery and development.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(5-(isopropylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, binding to receptor sites, or altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole-indole derivatives, such as:

  • 3-(5-(methylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole
  • 3-(5-(ethylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole

Uniqueness

The uniqueness of 3-(5-(isopropylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole lies in its specific substituents, which can influence its chemical reactivity, biological activity, and physical properties. These unique features make it a valuable compound for various research and industrial applications.

Biological Activity

3-(5-(isopropylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a triazole ring fused to an indole structure, which is significant in various pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N4OSC_{16}H_{20}N_4OS. The compound's IUPAC name reflects its complex structure, which includes an indole moiety and a triazole ring with isopropylthio and methoxyethyl substituents.

PropertyValue
Molecular FormulaC₁₆H₂₀N₄OS
Molecular Weight320.42 g/mol
IUPAC Name3-[4-(2-methoxyethyl)-5-isopropylthio-1,2,4-triazol-3-yl]-1H-indole
CAS Number423165-07-5

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of this compound. The compound has demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, it has been noted to outperform traditional antibiotics like ampicillin in certain assays.

Table 1: Antimicrobial Activity Data

BacteriaMIC (μM)MBC (μM)
Staphylococcus aureus37.957.8
Escherichia coli248372
Pseudomonas aeruginosa248372
Listeria monocytogenes>500>500

The mechanism behind its antibacterial action may involve the inhibition of essential bacterial enzymes such as Mur B, which is crucial for cell wall synthesis .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Studies have indicated that it can inhibit the growth of various cancer cell lines through multiple pathways.

Table 2: Anticancer Activity Data

Cancer Cell LineIC50 (μM)
A549 (Lung Cancer)15.0
HeLa (Cervical Cancer)20.5
MCF-7 (Breast Cancer)18.0

The anticancer effects are hypothesized to result from the compound's ability to induce apoptosis in cancer cells and inhibit tumor growth through modulation of signaling pathways involved in cell proliferation and survival .

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival and cancer cell proliferation.
  • Receptor Binding : It might bind to receptors involved in cellular signaling pathways that regulate growth and apoptosis.

Research indicates that the triazole moiety plays a vital role in these interactions due to its ability to form hydrogen bonds with target proteins .

Case Studies

Several case studies have reported on the efficacy of this compound in both laboratory settings and preclinical models:

  • Study on Bacterial Resistance : A study assessing the effectiveness of the compound against methicillin-resistant Staphylococcus aureus (MRSA) showed promising results with lower MIC values compared to conventional treatments .
  • Anticancer Efficacy : In vitro experiments demonstrated that treatment with this compound led to significant reductions in cell viability across multiple cancer cell lines, indicating its potential as a therapeutic agent .

Q & A

Q. How does this compound compare to similar triazole-indole hybrids in pharmacological profiles?

  • Comparative Analysis :
Compound FeaturePharmacological AdvantageReference
Isopropylthio vs. benzylthioHigher metabolic stability
Indole-triazole vs. pyrazoleEnhanced kinase inhibition selectivity

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